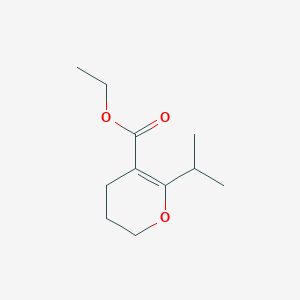
Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate is an organic compound belonging to the class of pyran derivatives This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyran ring structure may also play a role in its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydro-2H-pyran-5-carboxylate: Lacks the isopropyl group, leading to different chemical properties.
Methyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
6-(Propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and isopropyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
CAS No. |
131062-05-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 6-propan-2-yl-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
BAFVCKOGGQHGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OCCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)


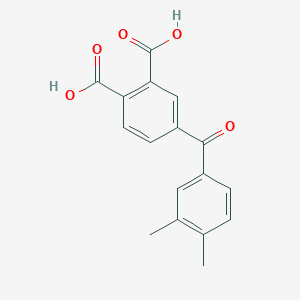
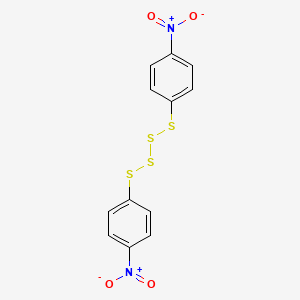

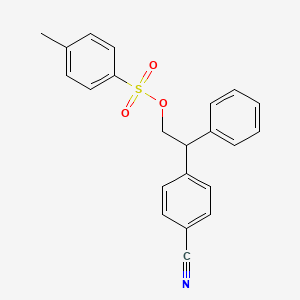
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
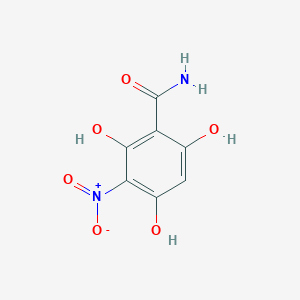
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
